molecular formula C11H12ClFO2 B14120764 (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol CAS No. 1315508-93-0

(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

Cat. No.: B14120764
CAS No.: 1315508-93-0
M. Wt: 230.66 g/mol
InChI Key: CJWPZPOGTNMOCI-ONGXEEELSA-N
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Description

(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol is a chiral compound with a unique structure that includes a chromen ring, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-3,4-dihydro-2H-chromen and a chlorinating agent.

    Chlorination: The chromen derivative undergoes chlorination under controlled conditions to introduce the chlorine atom at the desired position.

    Reduction: The intermediate product is then subjected to reduction reactions to obtain the final chiral alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a valuable candidate for the development of enantiomerically pure drugs.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol: shares similarities with other chromen derivatives, such as 6-fluoro-3,4-dihydro-2H-chromen and 2-chloro-3,4-dihydro-2H-chromen.

    Other Chiral Alcohols: Compounds like ®-2-chloro-1-phenylethanol and (S)-2-chloro-1-phenylethanol also exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1315508-93-0

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

InChI

InChI=1S/C11H12ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2/t9-,11-/m0/s1

InChI Key

CJWPZPOGTNMOCI-ONGXEEELSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CCl)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CCl)O

Origin of Product

United States

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